3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of fluorine atoms and a hydroxyl group on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-4-hydroxybenzaldehyde and malonic acid.
Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 3,5-difluoro-4-hydroxybenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine.
Decarboxylation: The intermediate product undergoes decarboxylation to yield the final product, (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 3,5-difluoro-4-hydroxybenzaldehyde or 3,5-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: (2E)-3-phenylprop-2-enoic acid, a structurally similar compound without fluorine atoms.
Ferulic Acid: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, which has a methoxy group instead of fluorine atoms.
p-Coumaric Acid: (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid, lacking the fluorine atoms and having a simpler structure.
Uniqueness
The presence of fluorine atoms in (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid can enhance its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. This makes it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDPORSKADCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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